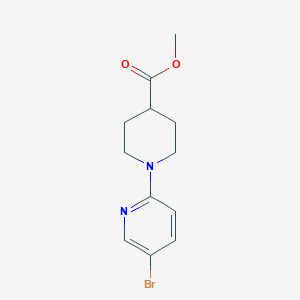

![molecular formula C13H18ClN B1427883 [1-(2-Chlorophenyl)cyclohexyl]methanamine CAS No. 933727-15-2](/img/structure/B1427883.png)

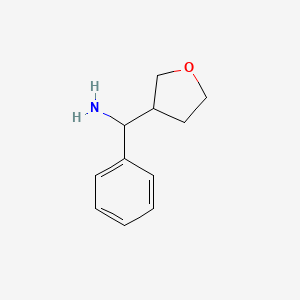

[1-(2-Chlorophenyl)cyclohexyl]methanamine

Vue d'ensemble

Description

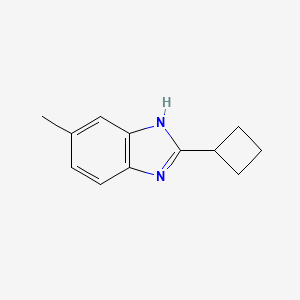

“[1-(2-Chlorophenyl)cyclohexyl]methanamine” is a chemical compound with diverse applications in scientific research. It has a CAS Number of 1184050-81-4 .

Molecular Structure Analysis

The IUPAC name for this compound is (2-chlorophenyl)(cyclohexyl)methanamine . The InChI code is 1S/C13H18ClN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7,15H2 . The molecular weight is 223.75 .Applications De Recherche Scientifique

Pharmacology of Ketamine : Initially discovered as a general anesthetic, Ketamine is part of the arylcycloalkylamines class. Its neuropharmacologic properties have been of interest since its early investigations (Chen, 1969).

Chemical Structure : The crystal structure of Ketamine hydrochloride shows that the cyclohexanone ring adopts a chair conformation, and its various functional groups are oriented in specific ways, which contribute to its potency and effectiveness as an anesthetic (Hakey et al., 2008).

Chemical Synthesis : The compound has been synthesized through various complex chemical processes, indicating its significance in the field of chemical research and pharmaceuticals (Hicks et al., 1984).

Degradation of Toxic Compounds : Ketamine derivatives have been studied for their effectiveness in degrading toxic compounds like sarin and diethylchlorophosphate, demonstrating its potential application in chemical safety and environmental protection (Verma et al., 2013).

Transfer Hydrogenation Reactions : In chemistry, ketamine derivatives have been utilized in transfer hydrogenation reactions, highlighting its versatility and importance in synthetic organic chemistry (Karabuğa et al., 2015).

Antidepressant Activity : Certain derivatives of Ketamine have shown promising results as potential antidepressant drug candidates, demonstrating the compound's significance in the field of neuropsychopharmacology (Sniecikowska et al., 2019).

Anticancer Activity : Ketamine derivatives have also been studied for their anticancer activity, showing potential in medicinal chemistry and drug development (Mbugua et al., 2020).

Synthesis and Characterization : The synthesis and characterization of Ketamine and its analogues have been a continuous area of research, reflecting ongoing interest in its chemical properties and potential applications (Jose et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds have been studied for their potential binding interactions with proteins at the active site .

Mode of Action

It is known that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It is known that similar compounds can affect the concentration of ketones through le châtelier’s principle .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution.

Result of Action

Similar compounds have shown promising antibacterial activity against both gram-positive microorganisms and demonstrated effective inhibition of escherichia coli .

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be stable under a variety of environmental conditions.

Propriétés

IUPAC Name |

[1-(2-chlorophenyl)cyclohexyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN/c14-12-7-3-2-6-11(12)13(10-15)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZZSFGDQFNRGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

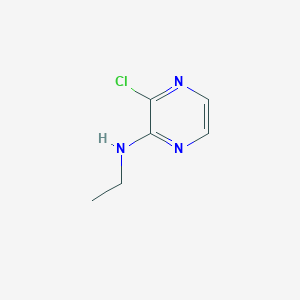

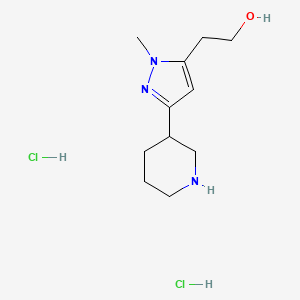

![(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1427803.png)

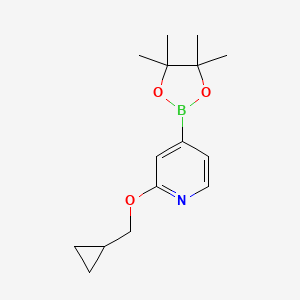

![[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1427813.png)